

4-Hydroxy-6-methylquinoline CAS number and IUPAC name

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Compound of Interest

Compound Name: **4-Hydroxy-6-methylquinoline**

Cat. No.: **B1583873**

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An In-Depth Technical Guide to **4-Hydroxy-6-methylquinoline** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Hydroxy-6-methylquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis, and potential applications, grounding all information in established scientific protocols and literature.

Core Chemical Identity and Physicochemical Properties

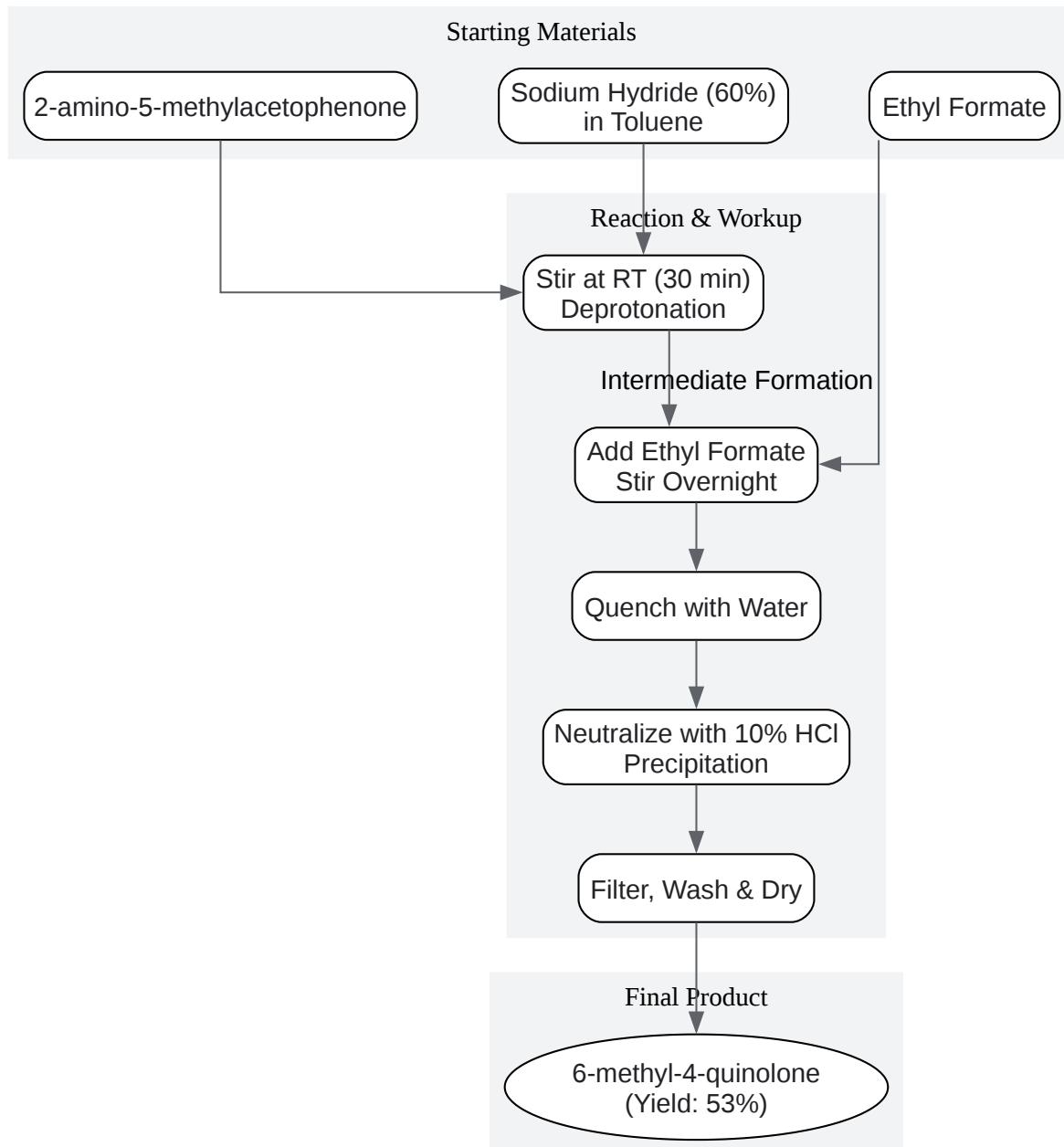
4-Hydroxy-6-methylquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle. It exists in tautomeric equilibrium with its keto form, 6-methylquinolin-4(1H)-one.^[1] This tautomerism is a critical consideration in its reactivity and biological interactions. The primary identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	6-methylquinolin-4-ol	[2]
Synonyms	4-Hydroxy-6-methylquinoline, 6-Methyl-4-quinololone	[1] [2]
CAS Number	23432-40-8	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO	[2]
Molecular Weight	159.18 g/mol	
Appearance	Solid	
Melting Point	234-236 °C	[3]
Water Solubility	Slightly soluble in water	[3]
SMILES	Cc1ccc2nccc(O)c2c1	
InChI Key	PJEUKNUOCWNERE- UHFFFAOYSA-N	

Synthesis Pathway and Experimental Protocol

The synthesis of 4-hydroxyquinolines is a well-established area of organic chemistry. One common and effective method involves the cyclization of an aniline derivative with a β -ketoester or a similar precursor, a variant of the Conrad-Limpach reaction.[\[4\]](#) A specific protocol for synthesizing the tautomer 6-methyl-4-quinolone is detailed below.[\[1\]](#)

Workflow for the Synthesis of 6-methyl-4-quinolone



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Caption: Synthetic workflow for 6-methyl-4-quinolone.

Detailed Step-by-Step Synthesis Protocol[1]

This protocol describes the synthesis starting from 2-amino-5-methylacetophenone.

- **Step 1: Reactant Preparation**

- Dissolve 2-amino-5-methylacetophenone (99 mg, 0.67 mmol) in toluene (8 mL) within a dry reaction flask to create a homogeneous solution.
- Causality: Toluene serves as an anhydrous solvent, crucial for the subsequent step involving a highly reactive base.

- **Step 2: Base-Mediated Activation**

- Slowly add sodium hydride (NaH, 60% oil dispersion, 80 mg, 2 mmol) to the solution.
- Stir the reaction mixture at room temperature for 30 minutes.
- Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base. Its function is to deprotonate the amino group of the acetophenone, forming a more potent nucleophile that is required to initiate the reaction with the electrophilic ethyl formate.

- **Step 3: Cyclization**

- Add ethyl formate (0.27 mL, 3.3 mmol) dropwise to the reaction mixture.
- Continue stirring the mixture at room temperature overnight.
- Causality: Ethyl formate acts as a one-carbon electrophile. The activated aniline derivative attacks the carbonyl carbon of the ethyl formate, leading to an intermediate that subsequently undergoes intramolecular cyclization to form the quinolone ring system.

- **Step 4: Quenching and Neutralization**

- After the reaction is complete, slowly add water (3 mL) to quench the excess sodium hydride. Stir for 5 minutes.

- Adjust the solution to a neutral pH using a 10% hydrochloric acid solution, which will cause the product to precipitate out of the solution.
- Trustworthiness: The careful addition of water is a critical safety step to manage the exothermic reaction of quenching NaH. Neutralization ensures that the product, which has a phenolic hydroxyl group, is in its neutral, less soluble form, maximizing precipitation and yield.

- Step 5: Product Isolation and Purification
 - Collect the precipitated crystals by filtration.
 - Wash the collected solid with cold water (2 x 3 mL) to remove any remaining salts or water-soluble impurities.
 - Dry the product to yield 6-methyl-4-quinolone (56 mg, 53% yield).

Product Characterization Data[1]

- $^1\text{H-NMR}$ (400MHz, DMSO-d₆): δ 11.7 (brs, 1H), 7.87 (s, 1H), 7.84 (dd, J = 5.9, 7.3Hz, 1H), 7.41-7.49 (m, 2H), 5.99 (dd, J = 1.2, 7.3Hz, 1H), 2.40 (s, 3H).
- Mass Spectrum (FD-MS, m/z): 159 (M+).
 - Self-Validating System: The obtained mass of 159 corresponds to the molecular weight of the target compound ($\text{C}_{10}\text{H}_9\text{NO}$), confirming the successful synthesis. The $^1\text{H-NMR}$ spectrum provides the structural proof, with characteristic peaks for the methyl group and aromatic protons.

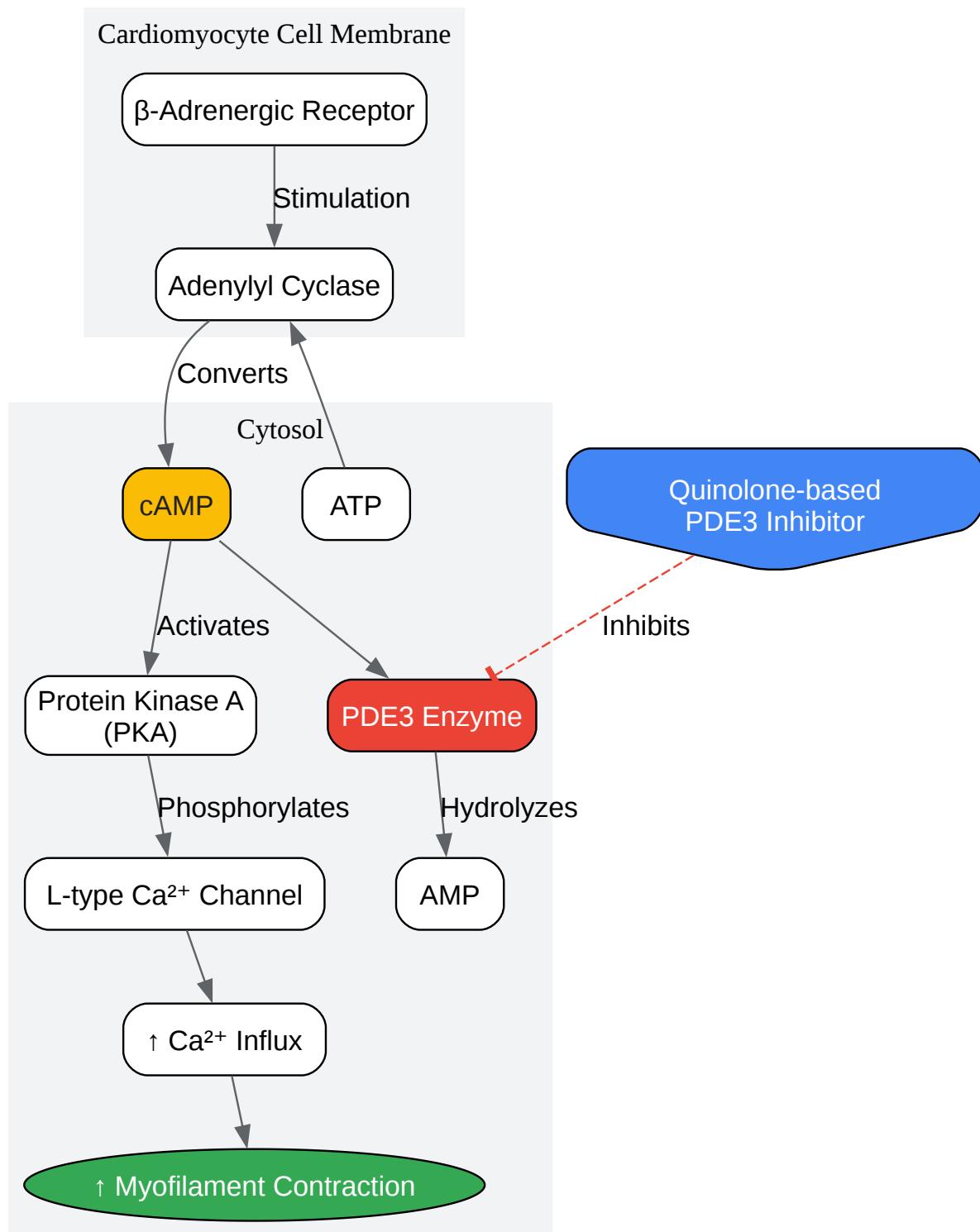
Biological Significance and Applications in Drug Development

While **4-Hydroxy-6-methylquinoline** is a valuable research intermediate[2], the broader 4-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry.[5] Derivatives have been associated with a wide array of pharmacological activities, making this core a compelling starting point for drug discovery programs.

- **Anticancer Activity:** Substituted 4-hydroxyquinolines have been synthesized and evaluated as potential cytotoxic agents. Certain derivatives have demonstrated selective toxicity towards doxorubicin-resistant colon adenocarcinoma cell lines, suggesting potential for overcoming multi-drug resistance (MDR) in cancer.[4]
- **Cardiotonic Agents:** Structurally related compounds, specifically 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, have been designed as selective phosphodiesterase 3 (PDE3) inhibitors.[6][7] These agents improve cardiac contractility and are explored for use in congestive heart failure.[6][7]
- **Antiviral Potential:** Related 6-aminoquinolone derivatives have been shown to inhibit HIV replication at the transcriptional level.[8] Their activity extends to other viruses, such as cytomegalovirus (CMV), indicating a potential for broad-spectrum antiviral applications.[8]
- **Antimalarial Properties:** The 4-hydroxyquinoline core is central to several antimalarial drugs. Programmed functionalization of this scaffold has led to the discovery of compounds with strong, submicromolar activity against the malaria parasite, *Plasmodium falciparum*.[5]

Conceptual Mechanism: PDE3 Inhibition by Quinoline Derivatives

The investigation of quinoline derivatives as PDE3 inhibitors provides a compelling example of their therapeutic potential.[6][7] The diagram below illustrates the established mechanism for how PDE3 inhibition leads to increased cardiac muscle contractility.

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Caption: Mechanism of cardiotonic action via PDE3 inhibition.

Safety and Handling

As with any research chemical, proper safety protocols must be observed when handling **4-Hydroxy-6-methylquinoline**.

- Hazard Classifications: Acute Toxicity 4 (Oral), Eye Damage 1.
- Signal Word: Danger.
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H318: Causes serious eye damage.
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

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